Comprehensive Technical Guide: Chemical Properties and Applications of N-ethyl-1,2-oxazolidine-2-carboxamide
Comprehensive Technical Guide: Chemical Properties and Applications of N-ethyl-1,2-oxazolidine-2-carboxamide
Executive Summary
N-ethyl-1,2-oxazolidine-2-carboxamide (CAS: 1565489-61-3) is a specialized heterocyclic compound characterized by a 1,2-oxazolidine (isoxazolidine) core linked to an N-ethyl-substituted carboxamide moiety. By effectively embedding a urea linkage within an oxygen-containing five-membered ring, this molecule serves as a conformationally restricted bioisostere. Isoxazolidines are widely recognized as privileged scaffolds in medicinal chemistry[1], offering unique hydrogen-bonding profiles and predictable metabolic lability. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, reactivity profiles, and relevance in modern drug design.
Structural Architecture and Physicochemical Profile
The core of N-ethyl-1,2-oxazolidine-2-carboxamide features an N-O bond within a saturated five-membered ring. The secondary nitrogen at position 2 is functionalized with an ethyl isocyanate derivative, creating a cyclic urea analog. This structural motif dictates both its physical behavior and its interaction with biological targets. The compound has a monoisotopic mass of 144.08987 Da[2].
To facilitate advanced analytical workflows, particularly Ion Mobility-Mass Spectrometry (IM-MS), the predicted Collision Cross Section (CCS) values are summarized below. These metrics are critical for orthogonal validation during complex mixture analysis.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | N-ethyl-1,2-oxazolidine-2-carboxamide |
| CAS Number | 1565489-61-3 |
| Molecular Formula | C6H12N2O2 |
| Molecular Weight | 144.17 g/mol |
| Monoisotopic Mass | 144.08987 Da |
| InChIKey | ACXDLATWGZUBGD-UHFFFAOYSA-N |
Table 2: Predicted Ion Mobility-Mass Spectrometry (IM-MS) Collision Cross Sections (CCS)
Data derived from predictive CCSbase modeling[2].
| Adduct Species | m/z Ratio | Predicted CCS (Ų) |
| [M+H]+ | 145.09715 | 130.8 |
| [M+Na]+ | 167.07909 | 136.5 |
| [M-H]- | 143.08259 | 133.1 |
| [M+NH4]+ | 162.12369 | 150.8 |
| [M+CH3COO]- | 203.10372 | 173.1 |
Synthetic Methodology and Mechanistic Causality
The synthesis of substituted isoxazolidines is predominantly achieved via highly stereoselective 1,3-dipolar cycloaddition reactions. However, for the unsubstituted 1,2-oxazolidine core of this specific molecule, a direct alkylation followed by nucleophilic addition is standard practice.
The secondary nitrogen of the 1,2-oxazolidine ring is nucleophilic, but its reactivity is uniquely modulated by the adjacent oxygen atom (the
Protocol 1: Synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide
Objective: To construct the N-ethyl urea moiety on the secondary amine of the 1,2-oxazolidine ring. Causality: The reaction is performed in an anhydrous, aprotic solvent to prevent the competitive hydrolysis of the highly electrophilic ethyl isocyanate. Low temperatures are utilized to control the exothermic nucleophilic addition and suppress unwanted side reactions.
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Preparation: Dissolve 1,2-oxazolidine free base (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen (N₂) atmosphere.
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Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
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Addition: Add ethyl isocyanate (1.05 eq) dropwise over 15 minutes to prevent localized heating.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.
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Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). A negative Ninhydrin stain confirms the complete consumption of the secondary amine.
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Quenching & Purification: Quench the reaction with 1 mL of methanol to destroy any residual isocyanate. Concentrate under reduced pressure and purify via silica gel flash chromatography (EtOAc/Hexane gradient).
Synthetic pathway for N-ethyl-1,2-oxazolidine-2-carboxamide via isocyanate addition.
Pharmacological Relevance in Drug Design
The carboxamide and urea derivatives of isoxazolidines have been explored as potent enzyme inhibitors, such as in the development of Factor Xa inhibitors where the amide moiety probes the S1 and S4 binding pockets[3]. The N-ethyl-1,2-oxazolidine-2-carboxamide structure provides a rigidified urea linkage. This rigidity forces the hydrogen bond donor (N-H) and acceptor (C=O) into a specific vector space, significantly lowering the entropic penalty upon binding to a target kinase or protease.
Furthermore, the 1,2-oxazolidine ring-fused lactam structure is a critical component in complex neurotoxins like saxitoxin, highlighting the profound biological relevance and receptor-binding capability of this heterocycle[4].
Reactivity Profile: Reductive Cleavage and Masked Functionality
A defining chemical property of the 1,2-oxazolidine ring is the lability of the N-O bond. With a relatively low bond dissociation energy (~55 kcal/mol), the ring can be selectively cleaved under reductive conditions. In drug development, this allows the isoxazolidine to act as a "masked" 1,3-amino alcohol, which can be triggered to release an active pharmacophore in vivo or during late-stage complex synthesis.
Protocol 2: Reductive Cleavage to 1,3-Amino Alcohol
Objective: Cleavage of the N-O bond to generate the acyclic 1-(3-hydroxypropyl)-3-ethylurea. Causality: Palladium-catalyzed hydrogenolysis selectively targets the weak N-O bond without reducing the highly stable urea carbonyl.
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Setup: Dissolve N-ethyl-1,2-oxazolidine-2-carboxamide in HPLC-grade methanol.
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Catalysis: Add 10% Pd/C (10% w/w relative to the substrate).
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Atmosphere Exchange: Purge the reaction vessel with N₂ (3 cycles), then backfill with H₂ gas via a balloon.
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Reaction: Stir vigorously at room temperature for 12 hours.
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Self-Validation (Analytical): Analyze an aliquot via LC-MS. The reaction is complete when the [M+H]+ peak shifts from m/z 145.097 to m/z 147.113, confirming the addition of two hydrogen atoms and the breaking of the ring.
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Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, then concentrate the filtrate in vacuo.
Reductive cleavage of the N-O bond yielding a 1,3-amino alcohol derivative.
References
1.[2] N-ethyl-1,2-oxazolidine-2-carboxamide (C6H12N2O2) - PubChemLite, Université du Luxembourg. 2 2.[3] Design and Synthesis of 3-Arylisoxazoline-5-Carboxamide and 3-Arylisoxazoline-5-Acetamide Libraries as Potential Factor Xa Inhibitors, Letters in Drug Design & Discovery (Bentham Science Publishers). 3 3.[1] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry, Semantic Scholar. 1 4.[4] Synthesis of Saxitoxin and Its Derivatives, Organic Letters (ACS Publications). 4 5. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES, Società Chimica Italiana.
